![molecular formula C12H24N3O3P B1605890 Tris(morpholino)phosphine CAS No. 5815-61-2](/img/structure/B1605890.png)
Tris(morpholino)phosphine
Overview
Description
Tris(morpholino)phosphine, also known as Trimorpholinophosphine oxide or Tri(4-morpholinyl)phosphine oxide, is a chemical compound with the molecular formula C12H24N3O4P . It is a white to cream to pale yellow solid .
Synthesis Analysis
A tris(morpholino)phosphine (TMP) ligand was introduced into the diiron dithiolate complexes to improve the hydro- and protophilicity of the iron-only hydrogenase active site models .Molecular Structure Analysis
The molecular weight of Tris(morpholino)phosphine is 305.32 . The molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .Physical And Chemical Properties Analysis
Tris(morpholino)phosphine has a density of 1.3±0.1 g/cm3, a boiling point of 476.4±45.0 °C at 760 mmHg, and a flash point of 241.9±28.7 °C .Scientific Research Applications
Catalysis in Organic Synthesis
Tris(morpholino)phosphine: is utilized in organic synthesis as a ligand for transition metal catalysts. Its unique structure allows for the stabilization of metal centers and facilitates various catalytic reactions, including cross-coupling reactions which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with metals. These complexes can be analyzed to understand the electronic and structural properties of the metal centers, which is essential for designing new materials with specific magnetic, electronic, or catalytic properties .
Hydrophilicity Enhancement
In bioinorganic chemistry, Tris(morpholino)phosphine has been employed to increase the hydrophilicity of diiron dithiolate complexes. This modification aims to mimic the active site of iron-only hydrogenase enzymes, potentially leading to the development of bio-inspired catalysts for hydrogen production .
Peptide Synthesis
The compound’s derivatives are used in solid-phase peptide synthesis (SPPS). It can help in overcoming challenges related to the synthesis and formation of disulfide bonds, which are crucial for the biological activity of peptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimorpholin-4-ylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZYIVQJYRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(N2CCOCC2)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293890 | |
Record name | Tris(morpholino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(morpholino)phosphine | |
CAS RN |
5815-61-2 | |
Record name | Tris(morpholino)phosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(morpholino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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